Cas no 1261979-92-3 (2-(3-Carboxy-5-fluorophenyl)isonicotinic acid)

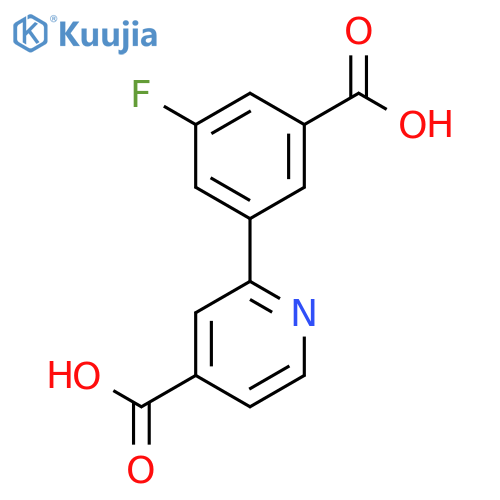

1261979-92-3 structure

商品名:2-(3-Carboxy-5-fluorophenyl)isonicotinic acid

CAS番号:1261979-92-3

MF:C13H8FNO4

メガワット:261.205327033997

MDL:MFCD18317890

CID:2767323

PubChem ID:53223801

2-(3-Carboxy-5-fluorophenyl)isonicotinic acid 化学的及び物理的性質

名前と識別子

-

- 1261979-92-3

- 2-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID

- MFCD18317890

- DTXSID30687863

- 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid, 95%

- 2-(3-Carboxy-5-fluorophenyl)isonicotinic acid

-

- MDL: MFCD18317890

- インチ: InChI=1S/C13H8FNO4/c14-10-4-8(3-9(5-10)13(18)19)11-6-7(12(16)17)1-2-15-11/h1-6H,(H,16,17)(H,18,19)

- InChIKey: NJVXUUDSEANKDR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 261.04373590Da

- どういたいしつりょう: 261.04373590Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 87.5Ų

2-(3-Carboxy-5-fluorophenyl)isonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB324645-5 g |

2-(3-Carboxy-5-fluorophenyl)isonicotinic acid, 95%; . |

1261979-92-3 | 95% | 5g |

€1,159.00 | 2022-06-10 | |

| abcr | AB324645-5g |

2-(3-Carboxy-5-fluorophenyl)isonicotinic acid, 95%; . |

1261979-92-3 | 95% | 5g |

€1159.00 | 2024-04-20 |

2-(3-Carboxy-5-fluorophenyl)isonicotinic acid 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1261979-92-3 (2-(3-Carboxy-5-fluorophenyl)isonicotinic acid) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261979-92-3)

清らかである:99%

はかる:5g

価格 ($):687.0